3-Methoxypropanehydrazide 3-Methoxypropanehydrazide
Brand Name: Vulcanchem
CAS No.: 21920-89-8
VCID: VC2425853
InChI: InChI=1S/C4H10N2O2/c1-8-3-2-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
SMILES: COCCC(=O)NN
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

3-Methoxypropanehydrazide

CAS No.: 21920-89-8

Cat. No.: VC2425853

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxypropanehydrazide - 21920-89-8

Specification

CAS No. 21920-89-8
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name 3-methoxypropanehydrazide
Standard InChI InChI=1S/C4H10N2O2/c1-8-3-2-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
Standard InChI Key HTNUUDFQRYBJPH-UHFFFAOYSA-N
SMILES COCCC(=O)NN
Canonical SMILES COCCC(=O)NN

Introduction

Chemical Identity and Structure

3-Methoxypropanehydrazide, also known as 3-methoxypropionic acid hydrazide, is an organic compound with the molecular formula C4H10N2O2 . The compound features a hydrazide functional group (-CO-NH-NH2) connected to a methoxy-substituted propane chain, making it an important building block in organic synthesis . Its structure combines both nucleophilic properties from the hydrazide group and the versatility of the methoxy substituent, enabling diverse chemical transformations.

The compound is officially registered with CAS number 21920-89-8 and European Community (EC) Number 673-595-3, facilitating its identification in chemical databases and regulatory contexts . It belongs to the broader class of hydrazides, which are derivatives of hydrazine where one of the amino groups is acylated.

Physical and Chemical Properties

Basic Physical Properties

3-Methoxypropanehydrazide possesses several distinct physical characteristics that influence its handling and applications in laboratory settings. The compound has a molecular weight of 118.13 g/mol, calculated based on its atomic composition . According to available data, it has a boiling point range of 109-112°C under reduced pressure (1 Torr), indicating its relative volatility under vacuum conditions .

The predicted density of 3-methoxypropanehydrazide is approximately 1.068±0.06 g/cm³, placing it as slightly denser than water . This property affects its behavior in solution and extraction procedures. The compound's predicted pKa value of 13.13±0.18 suggests it possesses weak acidic properties, primarily due to the hydrazide moiety which can donate a proton under suitable conditions .

Structural Identifiers

For precise identification purposes, 3-methoxypropanehydrazide is cataloged using various chemical identifiers:

Identifier TypeValue
IUPAC Name3-Methoxypropanehydrazide
Molecular FormulaC4H10N2O2
CAS Number21920-89-8
EC Number673-595-3
Synonyms3-Methoxypropionic acid hydrazide, Propanoic acid 3-methoxy-hydrazide, m-PEG1-Hydrazide

This standardized identification system ensures consistency across research publications and chemical databases .

Chemical Reactivity and Synthesis

Functional Group Reactivity

The hydrazide functional group in 3-methoxypropanehydrazide is highly reactive, particularly toward electrophiles. This reactivity makes it valuable as a nucleophile in various organic transformations. The terminal -NH2 group can react with aldehydes and ketones to form hydrazones, while the adjacent amide nitrogen can participate in various condensation reactions .

The methoxy group (-OCH3) provides additional synthetic possibilities through potential cleavage reactions or as a directing group in certain transformations. This dual functionality makes 3-methoxypropanehydrazide versatile in synthetic organic chemistry applications.

Applications in Research and Development

Hazard StatementDescriptionProbability
H302Harmful if swallowed50%
H312Harmful in contact with skin50%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritationNoted

The signal word associated with this compound is "Warning," indicating moderate hazards that require appropriate safety measures .

Structural Relationships and Comparisons

Relationship to Other Hydrazides

3-Methoxypropanehydrazide belongs to the broader chemical family of hydrazides, which share the common -CO-NH-NH2 functional group. This structural feature distinguishes it from related compounds like (3-methoxy-4-nitrophenyl)hydrazine (C7H9N3O3), which contains a hydrazine group attached to an aromatic ring rather than a hydrazide functionality .

The structural differences between these compounds influence their chemical behavior, with 3-methoxypropanehydrazide likely demonstrating reactivity patterns more typical of aliphatic hydrazides compared to aromatic analogues.

Position in Chemical Space

Understanding 3-methoxypropanehydrazide's position within chemical space requires consideration of its structural features relative to other functional molecules. Unlike more complex hydrazide-hydrazones that have been extensively studied for antimicrobial properties, 3-methoxypropanehydrazide represents a simpler structural motif that can serve as a building block for more elaborate molecular architectures .

Its relatively low molecular weight (118.13 g/mol) and straightforward structure make it a versatile intermediate compound that can be further functionalized to introduce additional reactive sites or structural complexity .

Research Perspectives and Future Directions

Synthetic Opportunities

The reactive nature of 3-methoxypropanehydrazide opens numerous possibilities for synthetic applications beyond those currently documented. Potential research directions might include:

  • Development of novel coupling reactions leveraging the nucleophilic hydrazide group

  • Exploration of metal-coordination chemistry, particularly with transition metals that might interact with both the hydrazide and methoxy functionalities

  • Investigation of condensation reactions with various carbonyl compounds to generate libraries of hydrazone derivatives with potential biological activity

These synthetic opportunities represent untapped potential for expanding the utility of 3-methoxypropanehydrazide in organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator